molecular formula C17H15ClO7 B191779 Malvidin chloride CAS No. 643-84-5

Malvidin chloride

Cat. No. B191779
CAS RN: 643-84-5
M. Wt: 366.7 g/mol
InChI Key: KQIKOUUKQBTQBE-UHFFFAOYSA-N
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Description

Malvidin chloride is an O-methylated anthocyanidin, a biologically active plant pigment . It is the 3’,5’-methoxy derivative of delphinidin and is responsible for the blue-red color found in flowers and fruits . Its distribution covers a wide group of sources, such as flowers (edible and nonedible), medicinal plants, and fruits . It is the main substance responsible for the color of red grapes and red wine, being Vitis vinifera one of its main sources .


Molecular Structure Analysis

The molecular formula of Malvidin chloride is C17H15ClO7 . The structure consists of an aromatic ring [A] bonded to a heterocyclic ring [C] that contains oxygen, which is also bonded by a carbon-carbon bond to a third aromatic ring [B] (aglycon form) . They are generally represented as positively charged flavylium cations .


Physical And Chemical Properties Analysis

Malvidin chloride appears as a dark brown powder . Its molecular weight is 366.75 g/mol . The melting point is greater than 300 °C .

Scientific Research Applications

1. Neuroprotection and Alzheimer’s Disease Treatment

  • Application Summary: Malvidin, a dietary anthocyanin, has been studied for its potential as a treatment for neuronal toxicity. The antioxidant role of malvidin against aluminum chloride (AlCl3)-induced neurotoxicity in rats was investigated .
  • Methods of Application: To evaluate the neuroprotective role of malvidin, rats were divided into four different groups: group I received saline, group II received AlCl3, and groups III and IV were administered with 100 and 200 mg/kg malvidin after AlCl3 for 60 days. During the evaluation period, all the groups were subjected to a behavioral test .
  • Results: Malvidin ameliorated the effects of AlCl3 on behavioral parameters. Biochemical investigation revealed that oral treatment of malvidin shows neuroprotective effects through regulation of antioxidant levels and neuroinflammation in the AlCl3-exposed rats .

2. Red Wine Phenolic Prediction

  • Application Summary: Malvidin chloride was used as an external standard for spectral adjustment in the prediction of red wine phenolic compounds using Ultraviolet–Visible spectra .
  • Methods of Application: Spectral data were collected during fermentation as well as once a week for four weeks after fermentation had ended. Support vector regression was used for the predictions .
  • Results: Malvidin chloride proved a useful standard for phenolic spectral transformation and isolation. The models built in this work can be realistically achieved, although periodic model re-calibration and expansion from data obtained using known phenolic assays is recommended to maintain model accuracy .

3. Antioxidant and Anti-Inflammatory Agent

  • Application Summary: Malvidin and its glycosides have been identified as promising antioxidant and anti-inflammatory agents with potential health benefits . They are abundantly present in fruits and vegetables and contribute to the color of these foods .
  • Methods of Application: Several studies, including those conducted on cell lines, animals, and humans, have suggested that malvidin and its glycosides possess anti-carcinogenic, diabetes-control, cardiovascular-disease-prevention, and brain-function-improvement properties .
  • Results: These health benefits are primarily attributed to their antioxidant and anti-inflammatory effects, which are influenced by the molecular mechanisms related to the expression and modulation of critical genes .

4. Osteogenesis and Chondrogenesis

  • Application Summary: Malvidin has been studied for its effects on mesenchymal stem cells (MSCs) and their differentiation into osteocytes and chondrocytes .
  • Methods of Application: In vitro studies have been conducted to evaluate the effects of malvidin on the accumulation of calcium deposits in MSCs, the expression of osteocyte-specific Runx-2 and BMP-2 genes, and the secretion of BMP-2 .
  • Results: Compared to other anthocyanins tested, malvidin was more potent in producing a higher accumulation of calcium deposits in MSCs, in upregulating the expression of osteocyte-specific Runx-2 and BMP-2 genes, and in inducing BMP-2 secretion .

5. Anti-Carcinogenic Agent

  • Application Summary: Malvidin and its glycosides have been suggested to possess anti-carcinogenic properties . These health benefits are primarily attributed to their antioxidant and anti-inflammatory effects, which are influenced by the molecular mechanisms related to the expression and modulation of critical genes .
  • Methods of Application: Several studies, including those conducted on cell lines, animals, and humans, have suggested that malvidin and its glycosides possess anti-carcinogenic properties .
  • Results: The results indicate that malvidin could be a potential drug in treating various types of cancer .

6. Diabetes Control

  • Application Summary: Malvidin has been associated with diabetes control . It is suggested that malvidin and its glycosides possess properties that can help control diabetes .
  • Methods of Application: Several studies, including those conducted on cell lines, animals, and humans, have suggested that malvidin and its glycosides possess diabetes-control properties .
  • Results: The results indicate that malvidin could be a potential drug in controlling diabetes .

Safety And Hazards

When handling Malvidin chloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, immediate medical attention may be required .

properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKOUUKQBTQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10463-84-0 (Parent)
Record name Malvidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malvidin chloride

CAS RN

643-84-5
Record name Malvidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malvidin chloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526
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Record name 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name MALVIDIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
475
Citations
W Bradley, R Robinson - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
(111.)(IV.) could be brought into line with Gatewood and Robinson’s view of the constitution of malvidin chloride only on the basis of the hypothesis that specimens of enidin contain …
Number of citations: 0 pubs.rsc.org
SK Bhargava - International journal of andrology, 1990 - Wiley Online Library
… Extraction and isolation of malvidin chloride Malvidin chloride used in this study was … Upon hydrolysis these red flakes and needles yielded malvidin chloride C17H1s07C1 (3, 5, 7, 4'-…
Number of citations: 0 onlinelibrary.wiley.com
C Beaver, TS Collins, J Harbertson - Molecules, 2020 - mdpi.com
… For multicollinearity, the spectrum of malvidin chloride was used as an external standard for … Additionally, malvidin chloride proved a useful standard for phenolic spectral transformation …
Number of citations: 0 www.mdpi.com
JMG Silva, AC Botta, DC Barcellos, C Pagani… - Materials …, 2011 - SciELO Brasil
… Three different antioxidant agents (sodium ascorbate, malvidin chloride, and pelargonidin … The malvidin chloride solution was prepared with 200 mg malvidin chloride (C 17 H 15 ClO 7 , …
Number of citations: 0 www.scielo.br
JC Bell, R Robinson - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… Focusing attention first on the malvidin derivatives, we have synthesised malvidin chloride 3-galactoside (I) in order to compare and contrast it with the 3-glucoside (oenin) and, although …
Number of citations: 0 pubs.rsc.org
Q Wang, Q Chen, M He, P Mir, J Su, Q Yang - Nutrition and Cancer, 2011 - Taylor & Francis
… Pelargonidin chloride and malvidin chloride are 2 categories of anthocyanins and account for the characteristic color (red and purple) of potato (11), and they also have demonstrated …
Number of citations: 0 www.tandfonline.com
EA Saati - International Journal of Scientific & Engineering …, 2015 - eprints.umm.ac.id
… The identification of anthocyanin was further conducted by using UV Vis spectrophotometry and FTIR analysis (by malvidin chloride standard). The study result showed that the use of …
Number of citations: 0 eprints.umm.ac.id
P Ghosh, RC Pradhan, S Mishra, PK Rout - Food and Bioprocess …, 2018 - Springer
… , malvidin chloride and … malvidin chloride and 3.6 mg/10 g of delphinidin chloride) were found in the concentrated juice (Fig. 4d). The enrichment of cyanidin chloride, malvidin chloride …
Number of citations: 0 link.springer.com
Y Qu, Y Tian, Y Chen, L He - Analytical Methods, 2020 - pubs.rsc.org
… malvidin chloride, the peak at 1318 cm −1 was observed for catechin, gallic acid, and malvidin chloride… of Chateau were also observed for malvidin chloride and gallic acid, respectively, …
Number of citations: 0 pubs.rsc.org
SK Bhargava - Pla Méd Phytothér, 1987
Number of citations: 0

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